Sesquicillin A

glucocorticoid receptor antagonism signal transduction target selectivity

The compound [(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate, also known as Sesquicillin A (CAS: 51103-58-3), is a fungal-derived diterpenoid pyrone natural product featuring a characteristic α-pyrone ring fused to a labdane-type decalin core. First isolated from Acremonium sp.

Molecular Formula C29H42O5
Molecular Weight 470.6 g/mol
Cat. No. B10820600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesquicillin A
Molecular FormulaC29H42O5
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C
InChIInChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3
InChIKeyXYRWDMXUDDAXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sesquicillin A (51103-58-3) Procurement Guide: A Pyrano-Diterpene Fungal Metabolite for Glucocorticoid Antagonism and Cell Cycle Research


The compound [(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate, also known as Sesquicillin A (CAS: 51103-58-3), is a fungal-derived diterpenoid pyrone natural product featuring a characteristic α-pyrone ring fused to a labdane-type decalin core [1]. First isolated from Acremonium sp. fermentation broth as an inhibitor of glucocorticoid-mediated signal transduction, Sesquicillin A has subsequently been identified from Albophoma sp. FKI-1778 along with four structural analogs (Sesquicillins B–E) [2]. The compound has a molecular formula of C29H42O5 and a molecular weight of 470.6 g/mol [3].

Why Sesquicillin A Cannot Be Substituted with Nalanthalide or Sesquicillin D in Targeted Glucocorticoid Signaling Research


Despite sharing a common pyrano-diterpene skeleton, Sesquicillin A exhibits a fundamentally distinct biological target profile from its closest structural analogs, making generic substitution in research applications invalid. The α-pyrone ring architecture of Sesquicillin A (C29H42O5, MW 470.6) confers glucocorticoid receptor (GR) antagonism and G1 phase cell cycle arrest activity, whereas the γ-pyrone ring-containing analog Nalanthalide (C30H44O5, MW 484.7) functions as a voltage-gated potassium channel Kv1.3 blocker [1]. Additionally, among the Sesquicillin family, Sesquicillin D (C29H42O6, MW 486.6) contains an extra hydroxyl group on its C-3 side chain, which alters physicochemical properties and may affect biological activity, though direct comparative data remain limited [2]. These structural differences at both the pyrone ring oxidation state and side-chain functionalization translate to divergent molecular targets and experimental applications, necessitating compound-specific procurement based on the intended research question [3].

Quantitative Differentiation of Sesquicillin A: Comparator-Based Evidence for Procurement Decision-Making


Target Selectivity: Sesquicillin A as Glucocorticoid Antagonist vs. Nalanthalide as Kv1.3 Potassium Channel Blocker

Sesquicillin A exhibits a fundamentally distinct molecular target compared to its closest structural analog Nalanthalide. While Sesquicillin A functions as a glucocorticoid receptor (GR) signaling antagonist [1], Nalanthalide is characterized as a voltage-gated potassium channel Kv1.3 blocker (IC50 = 3.9 µM) [2]. This target divergence stems from structural differences in the pyrone ring architecture: Sesquicillin A contains an α-pyrone ring, whereas Nalanthalide contains a γ-pyrone ring [3].

glucocorticoid receptor antagonism signal transduction target selectivity

Cytotoxic Activity: Sesquicillin A Against Jurkat Cells Compared to Sesquicillin Family Range

Sesquicillin A exhibits moderate cytotoxic activity against Jurkat human T-cell leukemia cells with an IC50 value of 34 µM [1]. In the context of the broader Sesquicillin family (compounds A–E) isolated from Albophoma sp. FKI-1778, all members demonstrated moderate inhibitory activity against Jurkat cells, though compound-specific IC50 values for Sesquicillins B–E were not individually reported in the primary isolation study [2].

cytotoxicity Jurkat cells anticancer cell cycle arrest

Insecticidal Activity: Sesquicillin A MIC of 6.25 µg/mL Against Artemia salina

Sesquicillin A demonstrates consistent insecticidal activity against Artemia salina (brine shrimp) with a minimum inhibitory concentration (MIC) of 6.25 µg/mL [1]. This activity is characteristic of the Sesquicillin chemical class, as all Sesquicillins A–E were reported to show moderate inhibitory activity against A. salina in the primary isolation study .

insecticidal antimicrobial Artemia salina brine shrimp

Chemical Synthesis Accessibility: Total Synthesis of Sesquicillin A Demonstrated by Danishefsky

The total synthesis of (±)-Sesquicillin has been achieved by Danishefsky et al., featuring a stereoselective Eschenmoser–Claisen rearrangement to construct the decalin core and an aldol-type coupling to assemble the α-pyrone ring [1]. This synthetic route enables the production of Sesquicillin A and its analogs for structure–activity relationship (SAR) studies without reliance on fermentation-derived material, a critical advantage for medicinal chemistry programs requiring analog libraries [2].

total synthesis medicinal chemistry synthetic methodology stereoselective synthesis

Structural Differentiation: α-Pyrone Sesquicillin A vs. γ-Pyrone Nalanthalide vs. Hydroxylated Sesquicillin D

Sesquicillin A (C29H42O5, MW 470.6) is structurally distinguished from its closest analogs by three key features: (1) an α-pyrone ring (4-hydroxy-5,6-dimethyl-2H-pyran-2-one), whereas Nalanthalide contains a γ-pyrone ring (2-methoxy-5,6-dimethyl-4H-pyran-4-one) with an additional methyl group (C30 vs. C29) [1]; (2) the absence of the C-3 side-chain hydroxyl group present in Sesquicillin D (C29H42O6, MW 486.6) [2]; and (3) an acetoxy group at the C-2 position of the decalin core [3].

structural isomerism pyrone ring diterpenoid natural product chemistry

Sesquicillin A (51103-58-3) Research Applications: Evidence-Based Use Cases for Procurement


Glucocorticoid Receptor (GR) Signaling Pathway Studies and Antagonist Screening

Sesquicillin A is appropriate for research requiring selective inhibition of glucocorticoid-mediated signal transduction. The compound demonstrates 85% suppression of dexamethasone-induced MMTV promoter activity at 50 µM in HeLa cells [1]. This application leverages Sesquicillin A's established role as a GR antagonist, distinguishing it from related diterpenoid pyrones like Nalanthalide that target Kv1.3 channels [2].

Cell Cycle Arrest Studies in Breast Cancer Cell Models

Sesquicillin A is suitable for G1 phase cell cycle arrest research in human breast cancer cell lines. Studies have demonstrated that Sesquicillin A induces G1 phase arrest and inhibits proliferation of MCF-7 breast cancer cells at a concentration of 20 µg/mL [1]. This application is supported by the compound's characterized cytotoxic activity (IC50 = 34 µM against Jurkat cells) and provides a defined benchmark for cell cycle inhibition studies within the diterpenoid pyrone class [2].

Insecticidal Activity Screening and Natural Product Antimicrobial Evaluation

Sesquicillin A serves as a reference standard for insecticidal activity screening using Artemia salina (brine shrimp) as a model organism, with a defined MIC value of 6.25 µg/mL [1]. This application is relevant for natural product discovery programs evaluating insecticidal or antimicrobial potential of fungal metabolites. The compound provides a quantifiable benchmark for comparing the activity of newly isolated compounds or synthetic analogs within the pyrano-diterpene chemical space [2].

Medicinal Chemistry SAR Studies and Synthetic Methodology Development

Sesquicillin A is appropriate for medicinal chemistry programs requiring a synthetically accessible scaffold for structure–activity relationship (SAR) exploration. The validated total synthesis routes provide a foundation for generating analog libraries and investigating the structural determinants of GR antagonism and cytotoxic activity [1]. This application is supported by the compound's well-defined stereochemistry and the availability of synthetic intermediates for diversification [2].

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